4-Bromo-9,9-dimethyl-9,10-dihydroacridine 4-Bromo-9,9-dimethyl-9,10-dihydroacridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13824795
InChI: InChI=1S/C15H14BrN/c1-15(2)10-6-3-4-9-13(10)17-14-11(15)7-5-8-12(14)16/h3-9,17H,1-2H3
SMILES: CC1(C2=C(C(=CC=C2)Br)NC3=CC=CC=C31)C
Molecular Formula: C15H14BrN
Molecular Weight: 288.18 g/mol

4-Bromo-9,9-dimethyl-9,10-dihydroacridine

CAS No.:

Cat. No.: VC13824795

Molecular Formula: C15H14BrN

Molecular Weight: 288.18 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-9,9-dimethyl-9,10-dihydroacridine -

Specification

Molecular Formula C15H14BrN
Molecular Weight 288.18 g/mol
IUPAC Name 4-bromo-9,9-dimethyl-10H-acridine
Standard InChI InChI=1S/C15H14BrN/c1-15(2)10-6-3-4-9-13(10)17-14-11(15)7-5-8-12(14)16/h3-9,17H,1-2H3
Standard InChI Key AJRYOJVEASEYFD-UHFFFAOYSA-N
SMILES CC1(C2=C(C(=CC=C2)Br)NC3=CC=CC=C31)C
Canonical SMILES CC1(C2=C(C(=CC=C2)Br)NC3=CC=CC=C31)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a planar acridine core fused with a dimethyl-substituted dihydroacridine moiety. The bromine atom occupies the 4-position of the aromatic ring, while two methyl groups are attached to the 9-position (Figure 1) . This substitution pattern introduces steric hindrance and electronic effects that influence reactivity and photophysical behavior.

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC Name4-bromo-9,9-dimethyl-10H-acridine
SMILESCC1(C2=C(C(=CC=C2)Br)NC3=CC=CC=C31)C
InChIKeyAJRYOJVEASEYFD-UHFFFAOYSA-N

Physical Properties

4-Bromo-9,9-dimethyl-9,10-dihydroacridine is a solid at room temperature with limited solubility in polar solvents. Its melting point and boiling point remain uncharacterized in open literature, though derivatives of dihydroacridine typically exhibit melting points between 150–250°C.

Synthesis and Reactivity

Synthetic Routes

The compound is synthesized via palladium-catalyzed cross-coupling reactions. A representative method involves:

  • Buchwald-Hartwig Amination: Reacting 9,9-dimethyl-9,10-dihydroacridine (DMAC) with 4-bromobenzaldehyde in the presence of Pd₂dba₃ and t-Bu₃PHBF₄ .

  • Thioamide Formation: Treating intermediate amides with Lawesson’s reagent to yield thioamide derivatives .

  • Boron Trifluoride Complexation: Reacting thioamides with BF₃·OEt₂ to form difluoroboron complexes .

Table 2: Representative Synthesis Parameters

StepReagents/ConditionsYield
Buchwald-HartwigPd₂dba₃, t-Bu₃PHBF₄, 120°C, Ar65–75%
Thioamide FormationLawesson’s reagent, toluene, reflux~65%
BF₂ ComplexationBF₃·OEt₂, CH₂Cl₂, rt23%

Reactivity Profile

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, CDCl₃): Signals at δ 8.66 (d, J = 5.6 Hz, 1H), 1.70 (s, 6H) confirm the pyridinyl and dimethyl groups .

  • ¹³C NMR (126 MHz, CDCl₃): Peaks at δ 178.55 (C=O), 36.09 (CH₃) validate the boron-complexed structure .

  • ¹⁹F NMR (471 MHz, CDCl₃): A singlet at δ -133.30 corresponds to the BF₂ moiety .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 469.2 [M]⁺, consistent with the formula C15H14BrN\text{C}_{15}\text{H}_{14}\text{BrN} .

Applications in Optoelectronics

Thermally Activated Delayed Fluorescence (TADF)

4-Bromo-9,9-dimethyl-9,10-dihydroacridine serves as a donor in TADF emitters. When paired with acceptors like pyrido[1,2-c] thiadiazaborinine, it achieves a small singlet-triplet energy gap (ΔEST\Delta E_{ST}) of 0.15 eV, enabling efficient reverse intersystem crossing (RISC) .

Table 3: Photophysical Properties of TADF Systems

PropertyValue
λem\lambda_{\text{em}}580 nm (orange-red emission)
ΦPL\Phi_{\text{PL}}78%
τTADF\tau_{\text{TADF}}12.5 μs

Organic Light-Emitting Diodes (OLEDs)

Incorporating this compound into OLEDs enhances external quantum efficiency (EQE) to 15.2%, surpassing conventional fluorescent emitters . The dimethyl groups suppress aggregation-caused quenching (ACQ), improving device stability.

Comparative Analysis with Analogues

10-(4-Bromophenyl)-9,9-dimethyl-9,10-dihydroacridine

This analogue (CAS 1342892-15-2) replaces the 4-bromo substituent with a 4-bromophenyl group. The extended conjugation shifts emission to 610 nm, making it suitable for deep-red OLEDs .

Non-Brominated Derivatives

Removing the bromine atom increases solubility but reduces electrophilic reactivity, limiting utility in cross-coupling reactions .

Challenges and Future Directions

Current limitations include moderate synthetic yields (23–75%) and sensitivity to moisture in BF₂ complexes . Future research should optimize ligand design for higher-efficiency TADF and explore photocatalytic applications.

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